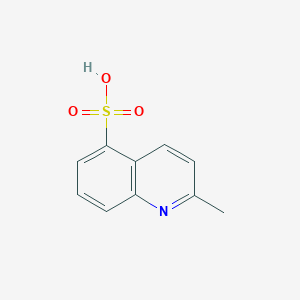

2-Methylquinoline-5-sulfonic acid

Description

Structure

3D Structure

Properties

CAS No. |

88551-85-3 |

|---|---|

Molecular Formula |

C10H9NO3S |

Molecular Weight |

223.25 g/mol |

IUPAC Name |

2-methylquinoline-5-sulfonic acid |

InChI |

InChI=1S/C10H9NO3S/c1-7-5-6-8-9(11-7)3-2-4-10(8)15(12,13)14/h2-6H,1H3,(H,12,13,14) |

InChI Key |

QZNQYKSCUCTMBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=CC=C2)S(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylquinoline-5-sulfonic acid can be achieved through several methods. One common approach involves the sulfonation of 2-methylquinoline. This process typically uses sulfuric acid or oleum as the sulfonating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the sulfonic acid group at the desired position on the quinoline ring.

Industrial Production Methods

For industrial production, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalysts to enhance reaction efficiency and reduce production costs. The use of environmentally friendly solvents and reagents is becoming increasingly important in industrial settings to minimize the environmental impact of chemical manufacturing.

Chemical Reactions Analysis

Oxidation and Reduction

The methyl and sulfonic acid groups influence redox behavior:

-

Oxidation: Treatment with KMnO₄ or H₂O₂ oxidizes the methyl group, yielding quinoline-5-sulfonic acid derivatives.

-

Reduction: NaBH₄ or LiAlH₄ reduces the quinoline ring, forming tetrahydroquinoline analogs, though the sulfonic acid group typically remains intact .

Substitution Reactions

The sulfonic acid group undergoes electrophilic substitution, enabling functionalization:

-

Halogenation: Reacts with Cl₂ or Br₂ in H₂SO₄ to form 5-halosulfonyl derivatives.

-

Nitration: HNO₃/H₂SO₄ introduces nitro groups at the 3- or 7-positions of the quinoline ring .

Derivative Formation

The sulfonic acid group is a precursor to bioactive derivatives:

Stability and Side Reactions

-

Thermal Degradation: Prolonged heating >180°C causes decomposition, forming carbonized byproducts .

-

Polysulfonation: Excess SO₃ or extended reaction times lead to di-sulfonated products, reducing monofunctional yield .

Comparative Reactivity

The 5-sulfonic isomer exhibits distinct reactivity compared to other positions:

| Position | Solubility | Electrophilic Reactivity | Thermal Stability |

|---|---|---|---|

| 5-SO₃H | Moderate | High (para-directing) | Stable ≤160°C |

| 8-SO₃H | High | Moderate | Stable ≤150°C |

Scientific Research Applications

Pharmaceutical Development

2-Methylquinoline-5-sulfonic acid has garnered attention for its potential as an antimicrobial agent. Its mechanism involves the inhibition of bacterial enzymes essential for folic acid synthesis, specifically targeting dihydropteroate synthetase. This inhibition disrupts bacterial growth and replication, making it a candidate for developing new antimicrobial therapies .

- Case Study : In vitro studies have shown that derivatives of this compound exhibit significant antibacterial activity against strains such as Staphylococcus aureus and Enterococcus faecalis, including multidrug-resistant isolates .

Anticancer Research

Recent investigations have highlighted the anticancer properties of this compound. Research indicates that it can induce cytotoxic effects on various cancer cell lines, including melanoma and breast adenocarcinoma cells . The compound's ability to penetrate biological membranes suggests interactions with cellular receptors or transport proteins, enhancing its therapeutic potential.

- Case Study : A study demonstrated that derivatives of this compound exhibited cytotoxicity against human cervical HeLa tumor cells, indicating its promise in targeted cancer therapies .

Material Science

The compound is also utilized in the synthesis of novel materials with enhanced properties. For instance, electrospun mats containing this compound have been developed for wound dressing applications due to their antibacterial and antifungal activities .

Data Table: Applications Overview

Mechanism of Action

The mechanism of action of 2-Methylquinoline-5-sulfonic acid involves its interaction with specific molecular targets and pathways. In biological systems, quinoline derivatives are known to inhibit enzymes and interfere with cellular processes. For example, they may inhibit the activity of enzymes involved in DNA replication or protein synthesis, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

| Property | This compound | 8-Hydroxyquinoline-5-sulfonic acid | Isoquinoline-5-sulfonic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 223.25 | 225.22 | 209.22 |

| Solubility in Water | High | Moderate | Low |

| Melting Point (°C) | 260–265 (decomp.) | 220–225 (decomp.) | 275–280 |

| UV λmax (nm) | 315 | 340 | 298 |

Biological Activity

2-Methylquinoline-5-sulfonic acid (CAS Number: 88551-85-3) is a sulfonic acid derivative of quinoline that has garnered attention for its diverse biological activities, particularly its antimicrobial properties. This compound is characterized by its molecular formula and a molecular weight of 223.25 g/mol. The following sections will delve into the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Antimicrobial Properties

This compound has been studied extensively for its antimicrobial activity. Research indicates that it exhibits significant inhibitory effects against various bacterial strains, making it a potential candidate for developing new antimicrobial agents. The compound's mechanism involves disrupting bacterial cell wall synthesis and function, which leads to cell lysis and death.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 18 | 25 |

| Candida albicans | 12 | 100 |

The antimicrobial mechanism of action for this compound primarily involves:

- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial metabolism.

- Membrane Disruption : It can disrupt the integrity of microbial membranes, leading to leakage of cellular contents.

Other Biological Activities

In addition to its antimicrobial properties, studies have suggested that this compound may possess other biological activities, including:

- Antifungal Activity : It shows potential against various fungal pathogens.

- Antioxidant Properties : The compound has been noted for its ability to scavenge free radicals, which may contribute to its protective effects in biological systems.

Study on Antimicrobial Efficacy

A recent study investigated the efficacy of this compound against multidrug-resistant strains of bacteria. The results demonstrated that the compound effectively inhibited growth at concentrations lower than those required for conventional antibiotics, highlighting its potential as an alternative treatment option in the face of rising antibiotic resistance.

Research on Antioxidant Activity

Another study focused on the antioxidant properties of this compound, revealing that it significantly reduced oxidative stress markers in vitro. This suggests a potential role in protecting cells from oxidative damage, which is implicated in various diseases.

Q & A

Q. What metadata and experimental details are critical for ensuring reproducibility in studies involving this compound?

- Methodological Answer : Report batch-specific data (e.g., CAS number, supplier), synthetic yields, purification methods (e.g., recrystallization solvent), and instrument calibration details (e.g., NMR frequency). Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in repositories like PubChem or Figshare .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.